molecular formula C11H13N5O4 B457533 5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide CAS No. 378767-86-3

5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide

Cat. No.: B457533
CAS No.: 378767-86-3
M. Wt: 279.25g/mol
InChI Key: IEHIISLXIQSQEF-UHFFFAOYSA-N
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Description

5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity . This compound, in particular, features a furan ring fused with a pyrazole moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3,5-dimethyl-4-nitropyrazole with a suitable furan derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide is unique due to its combination of a pyrazole ring with a furan moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O4/c1-6-10(16(18)19)7(2)15(14-6)5-8-3-4-9(20-8)11(17)13-12/h3-4H,5,12H2,1-2H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHIISLXIQSQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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